molecular formula C7H5BrClF2NO B2886054 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine CAS No. 2130997-66-7

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine

Cat. No.: B2886054
CAS No.: 2130997-66-7
M. Wt: 272.47
InChI Key: HCVWNGMKEBDENT-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5BrClF2NO and a molecular weight of 272.48 g/mol . It is a pyridine derivative, characterized by the presence of bromine, chlorine, and difluoroethoxy groups attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 5-bromo-2-chloropyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom with the difluoroethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar reaction pathways as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is utilized in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms along with the difluoroethoxy group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF2NO/c8-4-1-5(7(9)12-2-4)13-3-6(10)11/h1-2,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVWNGMKEBDENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OCC(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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